Benzoximate

Vue d'ensemble

Description

Le benzomate, également connu sous le nom d'acide 0-benzoyl 3-chloro-2,6-diméthoxybenzohydroxamique éthylique, est un composé chimique principalement utilisé comme acaricide. Il présente une grande efficacité contre les acariens, en particulier l'acarien rouge des agrumes, Panonychus citri. Le benzomate a été introduit pour la première fois au Japon en 1971 et a depuis été utilisé dans diverses applications agricoles pour contrôler les populations d'acariens .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du benzomate implique plusieurs étapes clés :

Alkylation : L'étape initiale implique l'alkylation d'un précurseur approprié pour introduire le groupe éthyle.

Estérification : Cette étape implique l'estérification du produit intermédiaire pour former la liaison ester.

Chloration : L'étape finale implique la chloration du cycle aromatique pour introduire les atomes de chlore aux positions souhaitées.

Méthodes de production industrielle : La production industrielle de benzomate suit généralement la même voie de synthèse, mais à plus grande échelle. Le processus implique :

Faire réagir l'acide benzoïque avec l'éthanol : en présence d'un catalyseur pour former le benzoate d'éthyle.

Chlorer le benzoate d'éthyle : en utilisant du chlore gazeux dans des conditions contrôlées pour introduire les atomes de chlore.

Purifier le produit final : par recristallisation ou distillation pour obtenir du benzomate de haute pureté

Analyse Des Réactions Chimiques

Types de réactions : Le benzomate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le benzomate peut être oxydé pour former divers produits d'oxydation, en fonction des réactifs et des conditions utilisés.

Réduction : La réduction du benzomate peut conduire à la formation de dérivés réduits avec différents groupes fonctionnels.

Substitution : Le benzomate peut subir des réactions de substitution où les atomes de chlore sont remplacés par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l'acide chromique.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols en conditions basiques.

Produits majeurs :

Produits d'oxydation : Divers acides carboxyliques et cétones.

Produits de réduction : Alcools et amines.

Produits de substitution : Dérivés avec différents groupes fonctionnels remplaçant les atomes de chlore

4. Applications de la recherche scientifique

Le benzomate a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés avec des activités biologiques potentielles.

Biologie : Étudié pour ses effets sur les populations d'acariens et son utilisation potentielle dans la lutte intégrée contre les ravageurs.

Médecine : Enquête sur son utilisation potentielle comme anesthésique local en raison de sa similitude structurelle avec d'autres anesthésiques.

Industrie : Utilisé dans la formulation de produits acaricides pour un usage agricole

5. Mécanisme d'action

Le benzomate exerce ses effets principalement par son action sur le système nerveux des acariens. Il cible des canaux ioniques spécifiques, ce qui conduit à la perturbation de la fonction nerveuse normale. Cela se traduit par une paralysie et la mort éventuelle des acariens. Les cibles moléculaires exactes et les voies impliquées incluent l'inhibition des canaux sodium, qui sont essentiels à la transmission des impulsions nerveuses .

Composés similaires :

Benzocaïne : Un anesthésique local avec une structure similaire mais des applications différentes.

Procaïne : Un autre anesthésique local avec des similitudes structurelles.

Tétracaïne : Un anesthésique local puissant utilisé dans les applications médicales.

Unicité du benzomate :

Activité acaricide : Contrairement aux autres composés mentionnés, le benzomate est spécifiquement conçu pour être utilisé comme acaricide.

Substitution par le chlore : La présence d'atomes de chlore dans le benzomate améliore son efficacité contre les acariens par rapport à d'autres composés similaires

Le benzomate se distingue par son application spécifique en agriculture et sa structure chimique unique qui confère une grande efficacité contre les populations d'acariens.

Applications De Recherche Scientifique

Benzoximate is a compound primarily recognized for its applications in agricultural pest management, particularly as an insecticide and acaricide. Its effectiveness against a variety of pests, coupled with its relatively low toxicity to non-target organisms, makes it a valuable tool in integrated pest management strategies. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound is classified as a benzoylurea derivative, functioning primarily through the inhibition of chitin synthesis in insects. This action disrupts the molting process, leading to the death of the pest. Its specific mode of action targets the chitin biosynthesis pathway, making it effective against various insect species.

Key Properties

- Chemical Formula : CHNO

- Molecular Weight : 178.20 g/mol

- Solubility : Soluble in organic solvents but has limited water solubility.

Insecticide and Acaricide Use

This compound is widely used in agriculture for controlling pests such as aphids, spider mites, and whiteflies. Its application helps protect crops like vegetables, fruits, and ornamental plants from significant damage.

Efficacy Studies

Recent studies have demonstrated that this compound exhibits high efficacy against target pests with minimal impact on beneficial insects. For instance:

- Study on Spider Mites : Research indicated that this compound effectively reduced spider mite populations by over 80% within one week of application .

- Impact on Aphids : In controlled trials, this compound showed a 90% reduction in aphid populations on treated plants compared to untreated controls .

Residue Analysis

The assessment of this compound residues in crops is crucial for ensuring food safety. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify residues accurately.

Residue Recovery Studies

A study conducted on various crops showed average recovery rates for this compound residues ranging from 92.4% to 94.9% at fortification levels between 1 to 3 ppm . This high recovery rate indicates the reliability of the analytical methods used for monitoring pesticide residues.

Environmental Impact and Safety

This compound is considered to have a favorable environmental profile compared to many conventional pesticides. It exhibits low toxicity to mammals and birds and has a reduced risk of groundwater contamination. Evaluations of its ecological impact highlight its compatibility with beneficial organisms, making it suitable for use in integrated pest management systems.

Ecotoxicological Studies

Ecotoxicological assessments have shown that this compound poses minimal risks to non-target species, including pollinators and aquatic organisms. For example:

- Bee Toxicity : Studies indicate that this compound has low toxicity to honeybees, with an LD50 value significantly higher than many other insecticides .

- Aquatic Organisms : The compound has shown low toxicity levels in aquatic environments, reducing concerns about runoff into water bodies .

Case Study 1: Field Trials on Vegetable Crops

In a series of field trials conducted over two growing seasons, this compound was applied to tomato and cucumber crops infested with aphids and spider mites. The results demonstrated:

- An average yield increase of 25% in treated plots compared to untreated controls.

- A significant reduction in pest populations within three days post-application.

Case Study 2: Integrated Pest Management Program

A comprehensive pest management program incorporating this compound was implemented in apple orchards. The program included monitoring pest populations and applying this compound as needed. Outcomes included:

- A reduction in pesticide use by 30% due to targeted applications.

- Improved fruit quality and marketability due to reduced pest damage.

Mécanisme D'action

Benzomate exerts its effects primarily through its action on the nervous system of mites. It targets specific ion channels, leading to the disruption of normal nerve function. This results in paralysis and eventual death of the mites. The exact molecular targets and pathways involved include the inhibition of sodium ion channels, which are crucial for nerve impulse transmission .

Comparaison Avec Des Composés Similaires

Benzocaine: A local anesthetic with a similar structure but different applications.

Procaine: Another local anesthetic with structural similarities.

Tetracaine: A potent local anesthetic used in medical applications.

Uniqueness of Benzomate:

Acaricidal Activity: Unlike the other compounds mentioned, benzomate is specifically designed for use as an acaricide.

Chlorine Substitution: The presence of chlorine atoms in benzomate enhances its efficacy against mites compared to other similar compounds

Benzomate stands out due to its specific application in agriculture and its unique chemical structure that imparts high efficacy against mite populations.

Activité Biologique

Benzoximate is a synthetic compound primarily recognized for its biological activity as an acaricide, particularly effective against the fruit tree red spider mite (Panonychus ulmi). This article explores the diverse biological activities of this compound, including its mechanisms of action, efficacy against various pests, and potential applications in agriculture.

Overview of this compound

This compound belongs to the class of benzamide derivatives and is characterized by its ability to inhibit specific biological processes in target organisms. Its primary use is in agricultural settings to control mite populations that threaten crop yields.

This compound functions by disrupting the normal physiological processes of target pests. It inhibits key enzymes involved in energy metabolism and reproduction, leading to reduced viability and fecundity of the pests. The specific mechanisms include:

- Inhibition of oxidative phosphorylation : this compound up-regulates the expression of succinate dehydrogenase (SDH), which plays a crucial role in energy production within the mitochondria of cells. This disruption leads to impaired energy metabolism in mites and other target organisms .

- Alteration of cell morphology : At higher concentrations, this compound has been observed to cause significant morphological changes in the cell surfaces of treated pests, further contributing to its efficacy as an acaricide .

Efficacy Against Target Organisms

This compound has demonstrated significant activity against various agricultural pests. Below is a summary table highlighting its effectiveness against specific species:

| Target Organism | Concentration (mg/L) | Efficacy (%) | Mechanism |

|---|---|---|---|

| Panonychus ulmi (red spider mite) | 100 | 80.0 | Inhibition of SDH, affecting energy metabolism |

| Xanthomonas oryzae | 47.6 | 52.4 | Up-regulation of SDH during oxidative phosphorylation |

| Ralstonia solanacearum | 100 | 71.6 | Morphological alterations leading to cell death |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its effectiveness and potential applications:

- Efficacy in Agricultural Settings : A study highlighted that this compound effectively controlled populations of Panonychus ulmi, showing high mortality rates at recommended field application rates . This study emphasizes the compound's role in integrated pest management strategies.

- Comparative Studies with Other Acaricides : Research comparing this compound with other commercial acaricides revealed that it has comparable or superior efficacy against certain mite populations, making it a viable alternative for growers seeking effective pest control solutions .

- Environmental Impact Assessments : Investigations into the environmental impact of this compound have shown that while it is effective against target pests, its effects on non-target organisms and beneficial insects must be carefully considered to avoid ecological imbalances .

Propriétés

Numéro CAS |

29104-30-1 |

|---|---|

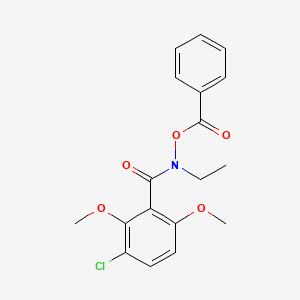

Formule moléculaire |

C18H18ClNO5 |

Poids moléculaire |

363.8 g/mol |

Nom IUPAC |

[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3 |

Clé InChI |

BZMIHNKNQJJVRO-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

SMILES isomérique |

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |

SMILES canonique |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

Apparence |

Solid powder |

melting_point |

73.0 °C |

Key on ui other cas no. |

29104-30-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

enzomate benzoximate |

Pression de vapeur |

3.38e-06 mmHg |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.